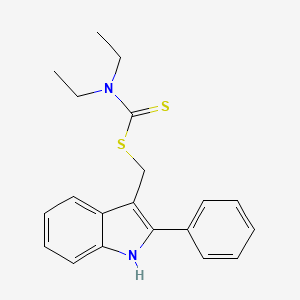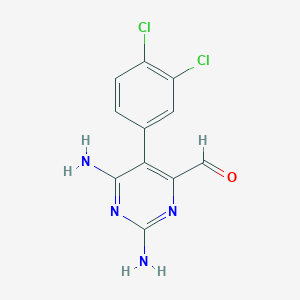
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . For our compound, the coupling would involve an aryl halide containing the dichlorophenyl group.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant substrates. The organoboron reagent plays a crucial role in this process. Various boron reagents have been developed for Suzuki–Miyaura coupling, each tailored for specific conditions .
Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often employ these synthetic methods to prepare the compound.
Análisis De Reacciones Químicas
Reactivity: 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substitution reactions may occur at the amino groups or the aldehyde.
Common Reagents: Reagents commonly used include:
Palladium catalysts: Essential for Suzuki–Miyaura coupling.
Aryl halides: Reactants for the coupling.
Boron reagents: Such as boronic acids or boronate esters.
Major Products: The major products depend on the specific reaction conditions. Coupling with aryl halides could yield various derivatives of our compound.
Aplicaciones Científicas De Investigación
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde finds applications in:
Medicinal Chemistry: It could serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biomolecules.
Industry: Potential use in materials science or organic synthesis.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related pyrimidine derivatives.
Propiedades
Número CAS |
20535-54-0 |
|---|---|
Fórmula molecular |
C11H8Cl2N4O |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N4O/c12-6-2-1-5(3-7(6)13)9-8(4-18)16-11(15)17-10(9)14/h1-4H,(H4,14,15,16,17) |
Clave InChI |
QRFQFWHOMFXVPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


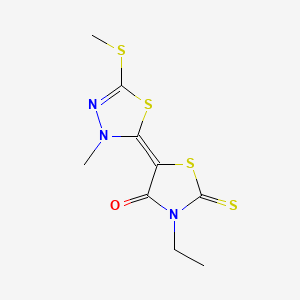



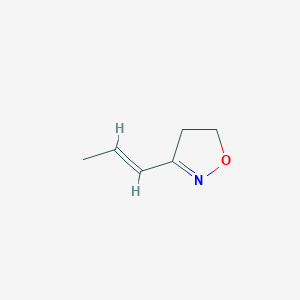
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
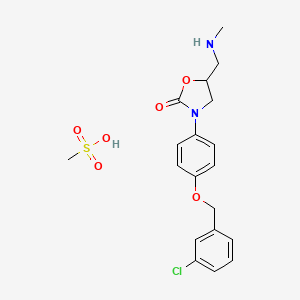

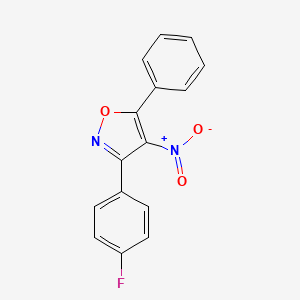
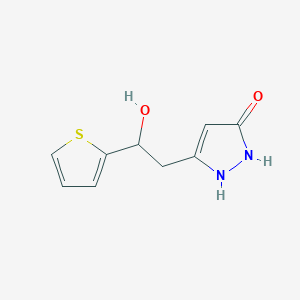
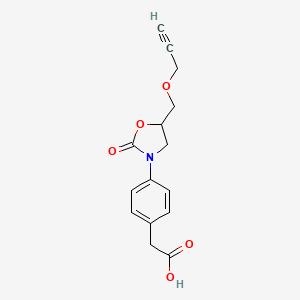
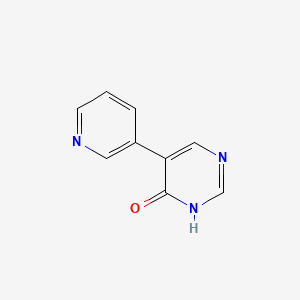
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
